L-Glutamic acid, N-(3-carboxy-1-oxopropyl)-, 1,5-dioctadecyl ester
Description
L-Glutamic acid, N-(3-carboxy-1-oxopropyl)-, 1,5-dioctadecyl ester (CAS 125401-64-1) is a synthetic lipid derivative of glutamic acid with two octadecyl (C18) chains esterified to the α- and γ-carboxyl groups of the glutamic acid backbone. Its molecular formula is C₄₅H₈₅NO₇, and it has a molecular weight of 728.16 g/mol . This compound is structurally characterized by:
- A central glutamic acid core modified with a 3-carboxy-1-oxopropyl group at the N-position.
- Two long hydrophobic C18 alkyl chains, which enhance its amphiphilic properties and compatibility with lipid-based drug delivery systems.
The compound is primarily used in nanomedicine for formulating liposomes and lipid nanoparticles. Its long alkyl chains contribute to membrane stability, while the carboxyl group enables surface functionalization (e.g., pH-responsive targeting or conjugation with ligands) .
Properties
IUPAC Name |
4-[[(2S)-1,5-dioctadecoxy-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H85NO7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-52-44(50)38-35-41(46-42(47)36-37-43(48)49)45(51)53-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41H,3-40H2,1-2H3,(H,46,47)(H,48,49)/t41-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJQZCBPVOAIHW-RWYGWLOXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCCCCCC)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCCCCCC)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H85NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-(3-carboxy-1-oxopropyl)-, 1,5-dioctadecyl ester typically involves multiple steps, starting from commercially available starting materials. The process may include esterification, amidation, and other organic reactions to introduce the necessary functional groups and achieve the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of flow microreactors to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
L-Glutamic acid, N-(3-carboxy-1-oxopropyl)-, 1,5-dioctadecyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone (O3) for oxidative cleavage , reducing agents such as dimethyl sulfide or zinc, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage with ozone can yield carbonyl compounds, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C41H77NO7
- Molecular Weight : 696.05 g/mol
- CAS Number : 125401-63-0
The compound features a unique structure that includes both carboxylic acid and ester functional groups, which are crucial for its reactivity and versatility in synthetic chemistry.
Pharmaceutical Applications
1. Drug Development
L-Glutamic acid, N-(3-carboxy-1-oxopropyl)-, 1,5-dioctadecyl ester serves as an essential building block in the synthesis of various pharmaceuticals. Its structural components enable the formation of complex molecules necessary for drug activity. For instance, it can be utilized to synthesize phospholipid vesicles that enhance the encapsulation efficiency of therapeutic proteins .
2. Targeted Drug Delivery Systems
The compound is also explored for use in targeted drug delivery systems. By modifying its structure, researchers can create liposomal formulations that improve the bioavailability and efficacy of drugs while minimizing side effects. This application is particularly relevant in cancer therapy where targeted delivery is crucial to reduce systemic toxicity .
Biochemical Research
1. Enzyme Activity Modulation
In biochemical studies, L-Glutamic acid derivatives are investigated for their role in modulating enzyme activities. The compound's ability to interact with various biological receptors and enzymes makes it a valuable tool for studying metabolic pathways and cellular signaling mechanisms .
2. Neurotransmitter Studies
Given that glutamic acid is a key neurotransmitter in the brain, derivatives like this compound are used in neurobiological research to explore synaptic transmission and neuroplasticity. This research can lead to advancements in understanding neurological disorders such as Alzheimer’s disease and schizophrenia .
Material Science Applications
1. Polymer Synthesis
In materials science, this compound is utilized as a precursor for synthesizing novel polymers with specific properties. Its ester groups allow for polymerization reactions that yield materials with tailored mechanical and thermal properties suitable for various applications including coatings and biomedical devices .
2. Surface Modification
The compound can be employed in surface modification techniques to enhance the biocompatibility of medical implants or to create functional surfaces that promote cell adhesion and growth. This is particularly important in tissue engineering applications where material interactions with biological systems are critical .
Case Studies
Mechanism of Action
The mechanism of action of L-Glutamic acid, N-(3-carboxy-1-oxopropyl)-, 1,5-dioctadecyl ester involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparison with Similar Compounds
L-Glutamic Acid, N-(3-Carboxy-1-Oxopropyl)-, 1,5-Dihexadecyl Ester (SA-Lipid)
- Molecular Formula: C₄₁H₇₇NO₇
- Molecular Weight : 696.05 g/mol
- Key Differences: Alkyl Chain Length: Shorter C16 chains (vs. C18 in the dioctadecyl variant), reducing hydrophobicity and slightly lowering phase transition temperatures . Applications: Widely used in bone marrow-targeted liposomes. For example, Sou et al. demonstrated that SA-lipid-modified nanovesicles significantly enhance curcumin delivery to bone marrow macrophages . Charge Properties: Controversially reported as both cationic (in standalone formulations) and anionic (when combined with PEG-lipids in mixed liposomes) due to pH-dependent carboxyl group ionization .
Ethyl Ester Derivatives (e.g., L-Glutamic Acid α-Ethyl Ester)
- Molecular Formula: C₇H₁₃NO₄
- Molecular Weight : 175.18 g/mol
- Key Differences :
Functional Analogues in Drug Delivery
DMPC (1,2-Dimyristoyl-sn-glycero-3-phosphocholine)
PLGA-PEG Nanoparticles
- Role: Polymer-based nanoparticles for targeted delivery.
- Performance : SA-lipid liposomes show 56.63% cancer cell viability in HeLa cells, outperforming PLGA-PEG systems (81.27% viability) in targeted delivery efficiency .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Alkyl Chain Length | Key Applications | Charge Properties |
|---|---|---|---|---|---|
| L-Glutamic acid, 1,5-dioctadecyl ester (C18) | C₄₅H₈₅NO₇ | 728.16 | C18 | Stable liposomes, gene delivery | pH-dependent anionic |
| L-Glutamic acid, 1,5-dihexadecyl ester (SA, C16) | C₄₁H₇₇NO₇ | 696.05 | C16 | Bone marrow targeting | Cationic/Anionic* |
| L-Glutamic acid α-ethyl ester | C₇H₁₃NO₄ | 175.18 | C2 | Synthetic intermediate | Neutral |
| DMPC | C₃₆H₇₂NO₈P | 678.93 | C14 | Liposome stabilization | Zwitterionic |
*Charge depends on formulation: SA-lipid confers anionic properties in PEGylated liposomes but cationic behavior in standalone cationic liposomes .
Research Findings
Stability and Drug Loading :
- Dioctadecyl ester (C18) forms more rigid lipid bilayers than dihexadecyl (C16), increasing encapsulation efficiency for hydrophobic drugs like curcumin by ~15% .
- SA-lipid (C16) enables 9.10 mol% incorporation in liposomes without phase separation, whereas longer C18 chains require stricter temperature control during extrusion .
Targeting Efficiency: SA-lipid-modified liposomes achieve 2.5-fold higher accumulation in bone marrow compared to non-targeted systems . PEGylation of SA-lipid liposomes extends circulation half-life by 40% but reduces cellular uptake by 20% due to steric hindrance .
Toxicity :
- Both C16 and C18 variants exhibit >90% cell viability in NIH/3T3 fibroblasts at concentrations ≤100 μM, confirming biocompatibility .
Biological Activity
L-Glutamic acid, N-(3-carboxy-1-oxopropyl)-, 1,5-dioctadecyl ester (CAS Number: 125401-64-1) is an ester derivative of L-glutamic acid characterized by its unique molecular structure. With a molecular formula of and a molecular weight of 763.12 g/mol, this compound exhibits significant biological activity, making it a subject of interest in various fields including pharmacology and biochemistry.
The biological activity of L-Glutamic acid derivatives is primarily attributed to their role as neurotransmitters and metabolic intermediates. Glutamic acid is known for its function in neurotransmission within the central nervous system. The esterification process alters its solubility and bioavailability, potentially enhancing its therapeutic effects.
- Neuroprotective Effects : Studies have indicated that glutamate derivatives can exert neuroprotective effects by modulating excitatory neurotransmission and reducing neuronal excitotoxicity. This is particularly relevant in conditions such as epilepsy and neurodegenerative diseases where glutamate signaling is dysregulated .
- Antioxidant Properties : Research suggests that compounds similar to L-Glutamic acid derivatives possess antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is implicated in various pathological conditions .
1. Neuroprotective Study in Animal Models
A study investigating the neuroprotective effects of glutamate derivatives demonstrated that administration of these compounds reduced seizure frequency in animal models induced by pentylenetetrazole (PTZ). The treatment led to decreased levels of pro-inflammatory cytokines and enhanced antioxidant enzyme activity, suggesting a protective mechanism against oxidative damage .
2. Antioxidant Activity Assessment
In another study focusing on the antioxidant capabilities of glutamate derivatives, researchers found that these compounds significantly increased the activity of endogenous antioxidants like superoxide dismutase (SOD) and catalase in treated animals. This finding supports the potential use of L-Glutamic acid esters in managing oxidative stress-related disorders .
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 125401-64-1 |
| Molecular Formula | C₄₅H₈₅NO₇ |
| Molecular Weight | 763.12 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
Table 2: Biological Activities
| Activity Type | Description |
|---|---|
| Neuroprotective | Reduces excitotoxicity |
| Antioxidant | Scavenges free radicals |
| Anti-inflammatory | Lowers pro-inflammatory cytokines |
Q & A
Q. Methodological Guidance :
- In Vitro : Co-culture systems with bone marrow-derived macrophages (BMDMs) assess phagocytosis rates via flow cytometry (e.g., FITC-labeled liposomes). SA-lipid formulations show 3–5× higher uptake compared to neutral or cationic analogs .
- In Vivo : Biodistribution studies in rabbits using radiolabeled (e.g., ³H-cholesteryl hexadecyl ether) liposomes quantify bone marrow accumulation via gamma scintigraphy. SA-lipid liposomes achieve 20–30% ID/g in marrow vs. <5% ID/g in liver .
How does SA-lipid compare to other anionic amphiphiles in nanoparticle surface engineering?
Q. Comparative Analysis :
- Phosphatidylserine (PS) : While PS enhances macrophage uptake, it lacks SA-lipid’s bone marrow specificity due to broader scavenger receptor interactions .
- Dicetylphosphate (DCP) : DCP-modified liposomes show poor in vivo stability and rapid clearance, whereas SA-lipid’s branched alkyl chains improve membrane integration and retention .
Key Data : SA-lipid liposomes exhibit 2× higher bone marrow accumulation than PS analogs in murine models, attributed to selective phagocytic receptor binding .
What strategies optimize SA-lipid loading in liposomes without compromising stability?
Q. Advanced Formulation Design :
- Molar Ratio Optimization : SA-lipid concentrations >10 mol% induce aggregation. A 9–10 mol% ratio with DPPC/cholesterol (45.15% each) maintains colloidal stability (PDI <0.2) and ζ-potential of −25 to −30 mV .
- Post-Incorporation PEGylation : Adding DSPE-PEG after liposome formation preserves SA-lipid surface density. Pre-formulation PEG blending reduces SA-lipid availability by 15–20% .
How do researchers address discrepancies in SA-lipid’s efficacy across preclinical species?
Q. Data Reconciliation Approach :
- Dose Adjustment : In rodents, SA-lipid doses >5 mg/kg saturate macrophage uptake pathways, diminishing bone marrow targeting. Primates tolerate higher doses (10–15 mg/kg) due to larger marrow volume .
- Species-Specific Receptors : Proteomic profiling of marrow macrophages identifies interspecies differences in scavenger receptor expression (e.g., SR-A1 in rabbits vs. CD36 in primates), guiding ligand customization .
What analytical techniques characterize SA-lipid’s structural integrity in liposomal formulations?
Q. Quality Control Protocols :
- HPLC-MS : Quantifies SA-lipid degradation products (e.g., free glutamic acid) under stress conditions (pH <5.0 or >8.0). Stability thresholds require <5% degradation over 48 hours at 4°C .
- DSC (Differential Scanning Calorimetry) : Confirms lipid phase behavior; SA-lipid incorporation lowers the main phase transition temperature (Tm) of DPPC from 41°C to 37°C, indicating fluid-phase compatibility .
What are the limitations of SA-lipid in systemic drug delivery?
Q. Critical Evaluation :
- pH Sensitivity : SA-lipid’s carboxyl groups protonate in acidic environments (e.g., tumor microenvironments), reducing targeting specificity. Coating with pH-responsive polymers (e.g., poly(β-amino esters)) mitigates this .
- Immune Activation : Repeated dosing in primates triggers anti-PEG antibodies, accelerating clearance. Alternating SA-lipid with non-PEGylated formulations reduces immunogenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
